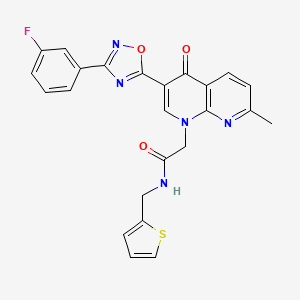
2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3S and its molecular weight is 475.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound belongs to a class of naphthyridine derivatives , which are known for their diverse biological activities. The presence of the 1,2,4-oxadiazole and naphthyridine moieties contributes to its pharmacological profile. The fluorophenyl group enhances its lipophilicity and potential binding interactions.
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial : Several studies have shown that compounds containing naphthyridine and oxadiazole rings possess significant antibacterial and antifungal properties .
- Antiparasitic : Naphthyridine derivatives have been evaluated for their efficacy against parasites such as Leishmania, with modifications in the structure enhancing activity .
The biological mechanisms of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Compounds like this often act by inhibiting key enzymes in microbial metabolism or replication.
- Interference with DNA/RNA Synthesis : The naphthyridine core is known to interact with nucleic acids, potentially disrupting replication processes in pathogens.
- Apoptosis Induction in Cancer Cells : Some derivatives have shown the ability to induce apoptosis in cancer cell lines through various signaling pathways.
Antimicrobial Activity
A study conducted on a series of oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at the naphthyridine position could enhance efficacy .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12 µg/mL |
| Compound B | E. coli | 8 µg/mL |
| Target Compound | S. aureus | 10 µg/mL |
Antiparasitic Activity
In vitro studies on the antiparasitic effects against Leishmania donovani showed that the target compound exhibited an IC50 value of 5 μM, indicating promising potential for further development .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines revealed that while the compound demonstrated activity against cancer cells, it exhibited selective toxicity, sparing normal cells at lower concentrations .
特性
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-14-7-8-18-21(32)19(24-28-22(29-33-24)15-4-2-5-16(25)10-15)12-30(23(18)27-14)13-20(31)26-11-17-6-3-9-34-17/h2-10,12H,11,13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSGTPJTMPSSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CS3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














